Triammonium citrate
Overview
Description
Triammonium citrate is a chemical compound with the molecular formula C6H17N3O7This compound is a citrate salt in which all three carboxy groups are deprotonated and associated with ammonium ions as counter-cations . It is commonly used as a buffering agent and has applications in various fields, including food additives, surface cleaning, and scientific research .
Mechanism of Action
Target of Action
Triammonium citrate, also known as Ammonium citrate tribasic, is a chelating agent . A chelating agent is a material which can form a complex with a metal atom . The primary targets of this compound are metal atoms or cations .
Mode of Action
The mode of action of this compound involves the formation of coordinate bonds with a metal atom or cation . The structure and shape of the molecule and the space remaining to confine the metal atom are all critical to the activity . This process metaphorically describes the process whereby two (or more) pincers of a molecule surround and grip a metal atom, locking it away (sequestering) from interaction with the environment .
Result of Action
This compound has been used in the conservation of paintings to remove intractable layers . It has been found to be effective in removing rust stains and a grey-brown layer that was resistant to conventional solvents and aqueous cleaning agents . The removal of these layers left the paint apparently undamaged .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it has been used as a cleaning agent in the conservation of paintings, where the condition of the artwork and the nature of the substances to be removed can affect its efficacy . .
Biochemical Analysis
Biochemical Properties
Triammonium citrate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of ZnO crystals in alkaline solution . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. For example, it has been shown to alter lipid homeostasis in endothelial cells by inducing sterol regulatory element-binding protein 2 mediated cholesterol biosynthesis . This influence on cell function can impact cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is a part of the citric acid cycle, a central metabolic pathway that connects almost all individual metabolic pathways . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is considered to dissociate in aqueous solutions as well as in the stomach, leading to its distribution within the body
Preparation Methods
Synthetic Routes and Reaction Conditions
Triammonium citrate can be synthesized by reacting citric acid with ammonia. The reaction involves the neutralization of citric acid with ammonia to form the triammonium salt. The process can be summarized as follows:
- Dissolve citric acid in water to prepare an aqueous solution.
- Add liquid ammonia to the citric acid solution.
- The reaction mixture is stirred and allowed to react, forming this compound.
- The product is then crystallized and purified .
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the controlled addition of ammonia to a citric acid solution, followed by crystallization and purification to obtain the final product. The industrial production process is designed to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Triammonium citrate undergoes various chemical reactions, including:
Chelation: It acts as a chelating agent, forming complexes with metal ions.
Buffering: It can act as a buffer, maintaining the pH of a solution.
Decomposition: Under certain conditions, it can decompose to release ammonia and citric acid.
Common Reagents and Conditions
Chelation: this compound forms complexes with metal ions such as iron, copper, and calcium. The reaction conditions typically involve aqueous solutions and mild temperatures.
Buffering: It is used in buffer solutions to maintain pH stability.
Major Products Formed
Chelation: The major products are metal-citrate complexes.
Decomposition: The decomposition of this compound results in the formation of ammonia and citric acid.
Scientific Research Applications
Triammonium citrate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: It is employed in biological studies for its buffering properties and as a component in culture media.
Medicine: It is used in pharmaceutical formulations and as a component in diagnostic assays.
Industry: It is used in surface cleaning, particularly in the conservation of artworks and historical artifacts.
Comparison with Similar Compounds
Similar Compounds
- Diammonium citrate
- Monosodium citrate
- Disodium citrate
- Trisodium citrate
Comparison
Triammonium citrate is unique in its ability to form stable complexes with metal ions due to the presence of three ammonium ions. This makes it more effective as a chelating agent compared to diammonium citrate and other similar compounds. Additionally, its buffering capacity is higher, making it suitable for applications requiring precise pH control .
Properties
IUPAC Name |
triazanium;2-hydroxypropane-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYZEGXAUVWDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N3O7 | |
Record name | TRIAMMONIUM CITRATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889469 | |
Record name | Ammonium citrate (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis., Liquid, White to off-white crystals or powder, Colorless or white solid; [HSDB] White odorless granules; [MSDSonline], White solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS] | |
Record name | AMMONIUM CITRATE, DIBASIC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2424 | |
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Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
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Record name | TRIAMMONIUM CITRATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Diammonium citrate | |
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Record name | Triammonium citrate | |
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Solubility |
Freely soluble in water, Slightly soluble in alcohol, Soluble in about 1 part water | |
Record name | TRIAMMONIUM CITRATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | DIAMMONIUM CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |
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Density |
1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.48 g/cu cm | |
Record name | AMMONIUM CITRATE, DIBASIC | |
Source | CAMEO Chemicals | |
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Record name | DIAMMONIUM CITRATE | |
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Color/Form |
Granules or crystals, Colorless crystals, White granules | |
CAS No. |
3012-65-5, 3458-72-8 | |
Record name | AMMONIUM CITRATE, DIBASIC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2424 | |
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Record name | Ammonium citrate (3:1) | |
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Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3) | |
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Record name | Diammonium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
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Record name | Triammonium citrate | |
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Record name | AMMONIUM CITRATE, TRIBASIC | |
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Record name | DIAMMONIUM CITRATE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can triammonium citrate be used to create smooth anodized aluminum coatings?
A1: Yes, research shows that anodizing aluminum in baths containing this compound and aliphatic monoamines (like methylamine) can produce smooth anodized films. This smoothness is attributed to the dissolution of the film surface in the alkaline environment created by the amine-citrate bath. []
Q2: Does this compound corrode aluminum?
A2: this compound exhibits a very mild etching action on aluminum, resulting in minimal uniform corrosion. It is considered a milder alternative compared to solutions like the tetrasodium salt of EDTA, which can cause significant corrosion. []
Q3: Can this compound be used to disperse particles in ceramic slurries?
A3: Yes, this compound (TAC) is effective in preparing stable, high solid volume, low viscosity ceramic slurries. Research indicates that TAC chemically interacts with the ceramic powder (like PMN-PZT), promoting electrostatic repulsion between particles and preventing agglomeration. This leads to improved slurry stability and rheological properties. []
Q4: Can this compound influence the crystal formation of zinc oxide (ZnO)?
A4: Yes, this compound can act as a morphology-directing agent during ZnO crystal formation in alkaline solutions. Its presence can modify the growth direction of ZnO crystals, leading to diverse morphologies depending on its concentration. []
Q5: What is the role of this compound in preparing nitrogen-doped graphene quantum dots (N-GQDs)?
A5: this compound can be used as a precursor for synthesizing nitrogen-doped graphene quantum dots (N-GQDs) through hydrothermal methods. Its decomposition at elevated temperatures releases nitrogen, which then dopes the graphene structure. This doping process influences the morphology, fluorescence, and viscosity of the resulting N-GQDs. []
Q6: Can this compound be used to synthesize nano-sized zinc oxide (ZnO) powders?
A6: Yes, this compound can be employed in the sol-gel synthesis of nano-sized ZnO powders. The size of the ZnO particles can be controlled by adjusting parameters like the concentration of zinc acetate, this compound, and the calcination temperature. []
Q7: Is this compound used in the preparation of Co-W alloy coatings?
A7: Yes, this compound, in conjunction with dimethyl sulfoxide (DMSO), forms an effective bath solution for electroplating Co-W alloys. These alloys have potential as anode materials in methanol fuel cells due to their low overvoltage, good corrosion resistance, and promising electrochemical behavior for methanol oxidation. []
Q8: Can this compound be used in the production of phycocyanin from algae?
A8: Yes, this compound has been successfully used in a two-step salting-out process to purify phycocyanin from algae. The optimal concentration of this compound was found to be crucial for maximizing both the purity and yield of the extracted phycocyanin. []
Q9: Can this compound enhance the production of enterocin from Enterococcus faecium?
A9: Research shows that supplementing the growth medium of Enterococcus faecium with this compound can significantly enhance enterocin production. Optimization studies using response surface methodology (RSM) have determined the optimal concentration of this compound to maximize enterocin yield. []
Q10: How does this compound affect antimicrobial protein production by Bacillus amyloliquefaciens?
A10: this compound acts as a nitrogen source in the growth medium of Bacillus amyloliquefaciens and influences the production of antimicrobial proteins (AMPs). Optimization studies using Taguchi design of experiments have identified the optimal this compound concentration for maximizing AMP production. [, ]
Q11: Is this compound used in the optimization of lactic acid production by Lactobacillus casei?
A11: While this compound was found to significantly influence lactic acid production by Lactobacillus casei in a Plackett-Burman design screening, its overall effect was negative. Therefore, it was kept constant during further optimization steps focusing on other more influential medium components. []
Q12: What is the molecular formula and weight of this compound?
A12: The molecular formula of this compound is C6H17N3O7, and its molecular weight is 243.22 g/mol. []
Q13: How does this compound impact the MALDI mass spectra of insulin?
A14: The presence of this compound as an impurity can suppress the signal of insulin in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The extent of signal suppression depends on the concentration of this compound in the sample. []
Q14: Can a catalyst-based conversion technique be used to calibrate an Aerodyne aerosol mass spectrometer (AMS) for reactive nitrogen (Nr) measurements using this compound particles?
A15: Yes, a heated platinum/molybdenum catalyst can convert the nitrogen in this compound particles to nitric oxide (NO), which can then be quantified to calibrate the AMS for Nr measurements. This technique allows for the determination of the relative ionization efficiency (RIE) of this compound in the AMS, which is essential for accurate aerosol measurements. []
Q15: Can this compound be used to remove toxins from Mahua seed cake?
A16: Research has shown that soaking Mahua seed cake in a 0.01 M this compound solution can effectively remove saponin (mowrin) and tannins. This detoxification process makes the seed cake suitable for various applications. []
Q16: Is this compound used in cleaning oil paintings?
A17: Yes, a 2.5% solution of this compound has been successfully used to clean an unvarnished oil sketch by J.M.W. Turner. It was found to be effective in removing dirt without causing damage to the paint surface. []
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